![molecular formula C8H17N B2511408 2beta-Methyl-6beta-ethylpiperidine CAS No. 794480-30-1](/img/structure/B2511408.png)
2beta-Methyl-6beta-ethylpiperidine
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Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs. More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Piperidines have been involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific chemical reactions involving “2beta-Methyl-6beta-ethylpiperidine” are not available in the sources I found.Scientific Research Applications
- Significance : This derivative could potentially offer improved therapeutic effects for PD treatment .
- Application : Researchers explore the separation of enantiomers of (2R,6S)-2-ethyl-6-methylpiperidine to obtain pure forms for pharmaceutical and chemical applications .
Antiparkinsonian Activity
Chiral Separation
Oxidative Stress Modulation
Mechanism of Action
Mode of Action
It’s known that (2r,6r)-hydroxynorketamine, a related compound, can promote ampa receptor activity
Biochemical Pathways
For instance, (2R,6R)-hydroxynorketamine and its compounds have been found to be involved in long-term potentiation, G13 pathway, platelet activation pathway, and MAPK signaling pathway . These pathways are closely related to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways .
Pharmacokinetics
A related compound, (2r,6r)-hydroxynorketamine, has been studied for its pharmacokinetics and pharmacodynamics
Result of Action
It’s known that (2r,6r)-hydroxynorketamine, a related compound, exerts antidepressant-like actions in preclinical studies
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2R,6S)-2-ethyl-6-methylpiperidine. For instance, chronic stress is known to play a pivotal role in depression, which is a condition that (2R,6R)-hydroxynorketamine, a related compound, is used to treat . Therefore, it’s possible that environmental stressors could influence the action of (2R,6S)-2-ethyl-6-methylpiperidine.
properties
IUPAC Name |
(2R,6S)-2-ethyl-6-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-3-8-6-4-5-7(2)9-8/h7-9H,3-6H2,1-2H3/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNZHBPHRUISCU-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCC[C@@H](N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6S)-2-ethyl-6-methylpiperidine | |
CAS RN |
794480-30-1 |
Source
|
Record name | rac-(2R,6S)-2-ethyl-6-methylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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